![molecular formula C18H11Cl2N5O2 B2580849 2,4-dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899752-48-8](/img/structure/B2580849.png)

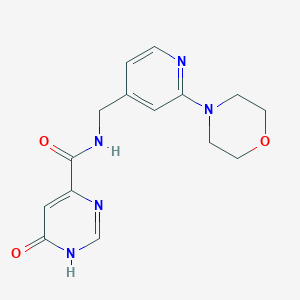

2,4-dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is synthesized using a specific method and has a unique mechanism of action that makes it a promising candidate for further research. In

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

A novel series of pyrazolopyrimidine derivatives has been synthesized, demonstrating significant potential in anticancer and anti-inflammatory activities. These compounds, including the core structure similar to 2,4-dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide, were evaluated for their cytotoxic effects against various cancer cell lines and their ability to inhibit key enzymes involved in inflammation processes, such as the 5-lipoxygenase enzyme. This dual activity underscores the therapeutic potential of these compounds in treating diseases with inflammatory components and cancer (Rahmouni et al., 2016).

Antiviral Applications

Benzamide-based pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, which share structural features with the query compound, have been synthesized and tested for their anti-influenza A virus activity. These compounds exhibited significant antiviral activities against the H5N1 strain of the bird flu virus, indicating the potential of such structures in the development of new antiviral agents (Hebishy et al., 2020).

COX-2 Selective Inhibition

The pyrazolo[3,4-d]pyrimidine system, including derivatives structurally related to this compound, has shown a multitude of pharmacological properties, notably its COX-2 selective inhibition. This feature is particularly relevant for the development of new anti-inflammatory drugs with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) (Raffa et al., 2009).

Insecticidal and Antibacterial Potential

Pyrimidine linked pyrazole heterocyclic compounds, related to the structure , have been synthesized and evaluated for their insecticidal and antimicrobial properties. These studies highlight the potential of such compounds in developing new agrochemicals and antimicrobial agents, expanding the scope of applications beyond medical therapeutics (Deohate & Palaspagar, 2020).

Mécanisme D'action

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .

Mode of Action

Similar compounds have been shown to inhibit cdk2, leading to cell cycle arrest at the g0-g1 stage . This suggests that 2,4-dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide might interact with its targets in a similar manner.

Biochemical Pathways

Inhibition of cdk2, as seen with similar compounds, can affect multiple pathways related to cell proliferation . For instance, the PI3K/AKT, JAK/STAT, RAS/MAPK, and SRC pathways, which regulate proliferation, invasion, metastasis, and other hallmarks of cancer, could potentially be affected .

Pharmacokinetics

Similar compounds have been reported to show suitable pharmacokinetic properties in in silico admet studies .

Result of Action

Similar compounds have been reported to cause significant alterations in cell cycle progression and induce apoptosis within cells .

Analyse Biochimique

Biochemical Properties

2,4-dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the enzyme’s activity. This inhibition leads to cell cycle arrest, particularly at the G1 phase, which is essential for controlling cell proliferation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic genes . Additionally, the compound affects cell signaling pathways, such as the PI3K/Akt pathway, leading to reduced cell survival and proliferation . In normal cells, the compound’s effects are less pronounced, indicating a degree of selectivity towards cancerous cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound’s primary action is the inhibition of CDK2 by binding to its active site . This binding disrupts the enzyme’s ability to phosphorylate target proteins, leading to cell cycle arrest. Additionally, the compound has been found to interact with other kinases, such as CDK1 and CDK4, albeit with lower affinity . These interactions further contribute to its antiproliferative effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained cell cycle arrest and apoptosis in cancer cells . Prolonged exposure may also result in the development of resistance in some cell lines, necessitating combination therapies to maintain efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is metabolized primarily in the liver through cytochrome P450 enzymes . The compound undergoes oxidative metabolism, leading to the formation of various metabolites that are excreted via the kidneys . The metabolic pathways involve enzymes such as CYP3A4 and CYP2D6, which play crucial roles in the compound’s biotransformation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters such as P-glycoprotein, which affects its cellular uptake and efflux . This interaction influences the compound’s localization and accumulation within specific tissues, impacting its therapeutic efficacy and toxicity profile .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus . The compound’s localization is influenced by its ability to cross the nuclear membrane, where it exerts its effects on nuclear enzymes such as CDK2 . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular compartments .

Propriétés

IUPAC Name |

2,4-dichloro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2N5O2/c19-11-6-7-13(15(20)8-11)17(26)23-24-10-21-16-14(18(24)27)9-22-25(16)12-4-2-1-3-5-12/h1-10H,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXDIJQXPWJTKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-(indolin-1-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2580769.png)

![5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2580771.png)

![2,6-difluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2580772.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2580773.png)

![N-butyl-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2580775.png)

![2-[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2580778.png)

![6-[4-(4-Methoxy-2,5-dimethylphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2580779.png)

![N-[(1R,2S)-2-(4-Chloro-3-fluorophenyl)cyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2580780.png)

![6-(4-Chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B2580785.png)

![6-Tert-butyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2580788.png)

![Ethyl 5-isobutyramido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2580789.png)